Cas no 103882-84-4 (2’,2’-Difluoro-2’-deoxycytidine)

2’,2’-Difluoro-2’-deoxycytidine is a fluorinated nucleoside analog with significant applications in pharmaceutical research and development. Its structure, featuring difluorine substitution at the 2’ position of the deoxyribose ring, enhances metabolic stability and resistance to enzymatic degradation. This modification improves its utility as a key intermediate in the synthesis of antiviral and anticancer agents, particularly in the production of gemcitabine, a widely used chemotherapeutic drug. The compound’s high purity and well-defined chemical properties make it valuable for precision synthesis and mechanistic studies. Its role in modulating biological activity underscores its importance in medicinal chemistry and drug discovery.
2’,2’-Difluoro-2’-deoxycytidine structure
103882-84-4 structure
Product Name:2’,2’-Difluoro-2’-deoxycytidine
CAS No:103882-84-4
MF:C9H11F2N3O4
MW:263.198148965836
CID:134874
PubChem ID:60750
Update Time:2025-06-08

2’,2’-Difluoro-2’-deoxycytidine Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,4-amino-1-(2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-
    • 2',2'-DIFLUORO-2'-DEOXYCYTIDINE
    • 2'-deoxy-2',2'-difluorocytidines
    • gemcitabine
    • 1-(2'-deoxy-2',2'-difluoro-D-ribofuranosyl)-4-aminopyrimidin-2-one
    • 1-(2'-deoxy-2',2'-difluoro-D-ribo-pentofuranosyl)-cytosine
    • 28436 2',2'-DIFLUORO-2'-DEOXYCYTIDINE
    • 2'-deoxy-2',2'-difluorocytidine
    • 2-deoxy-2,2-difluorocytidine
    • C056507
    • 2',2'-Dfdc
    • 2'-Deoxy-2'-difluorocytidine
    • Gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer
    • 2'-Deoxy-2',2''-difluorocytidine-5'-o-monophosphate
    • D02368
    • Folfugem
    • SW199649-2
    • Gamcitabine
    • BRD-K15108141-001-04-1
    • 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
    • B76N6SBZ8R
    • HMS3715N07
    • s1714
    • Gemcitabinum
    • AB01274777_05
    • HMS2089P10
    • GEMCITABINE [USAN]
    • BP-58640
    • GEMCITABINE [MI]
    • Zefei
    • 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • CHEMBL888
    • dFdC
    • 2vpp
    • DL-215
    • GS-3582
    • NCGC00168784-08
    • DTXSID3040487
    • CCRIS 8984
    • G0544
    • Gemcitabine free base
    • EN300-267822
    • 2',2'-Difluorodeoxycytidine
    • 2',2'-DiF-dC
    • HY-17026
    • 2'-Deoxy-.beta.-D-2',2'-difluorocytidine
    • AKOS015920303
    • Gemzar (hydrochloride)
    • LY188011
    • gemcitabine (Gemzar)
    • NSC-613327
    • Gemcitabine (USAN/INN)
    • Gemcitabinum [INN-Latin]
    • J-001056
    • GemLip
    • Gemcitabine [USAN:INN:BAN]
    • GEMCITABINE [VANDF]
    • GEMCITABINE [WHO-DD]
    • SCHEMBL4295
    • 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • HSDB 7567
    • CHEBI:175901
    • NSC 613327
    • Gemcitabina
    • 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
    • Gemcitabina [INN-Spanish]
    • MFCD00869720
    • 103882-84-4
    • Cytidine, 2'-deoxy-2',2'-difluoro-2'-Deoxy-.beta.-D-2',2'-difluorocytidine
    • AB01274777-01
    • C9H11F2N3O4
    • 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl]-1H-pyrimidin-2-one
    • Gemcel
    • Q414143
    • LY 188011
    • SR-05000001491-2
    • BCP9000721
    • UNII-B76N6SBZ8R
    • GEMCITABINE [HSDB]
    • DFdCyd
    • 2`-Deoxy-2`,2`-difluorocytidine
    • GEMCITABINE [INN]
    • CS-0643
    • GTPL4793
    • 4pd5
    • NCGC00168784-12
    • 95058-81-4
    • CCG-221183
    • Cytidine, 2'-deoxy-2',2'-difluoro-
    • BDBM429521
    • BCPP000219
    • 4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • NS00000342
    • NCGC00168784-02
    • AB01274777-02
    • SR-05000001491
    • DB00441
    • C07650
    • AB01274777_06
    • 95058-81-4 (free base)
    • 4-AMINO-1-[(2R,4R,5R)-3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE
    • Z1741982024
    • 2'deoxy-2',2'-difluorocytidine
    • SR-05000001491-1
    • med.21724, Compound Gemcitabine
    • BRD-K15108141-001-06-6
    • BRD-K15108141-001-08-2
    • GLXC-04598
    • 2’,2’-Difluoro-2’-deoxycytidine
    • Inchi: 1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
    • InChI Key: SDUQYLNIPVEERB-QPPQHZFASA-N
    • SMILES: FC1([C@H](N2C(N=C(C=C2)N)=O)O[C@H](CO)[C@H]1O)F

Computed Properties

  • Exact Mass: 263.07200
  • Monoisotopic Mass: 263.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.5
  • Topological Polar Surface Area: 108A^2

Experimental Properties

  • Density: 1.4034 (estimate)
  • Boiling Point: 482.7°Cat760mmHg
  • Flash Point: 245.7°C
  • Refractive Index: 1.652
  • PSA: 110.60000
  • LogP: -0.70740

2’,2’-Difluoro-2’-deoxycytidine Security Information

  • Safety Term:x and F−."> Human mutation data reported. When heated to decomposition it emits toxic vapors of NOx and F−.

2’,2’-Difluoro-2’-deoxycytidine Pricemore >>

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Additional information on 2’,2’-Difluoro-2’-deoxycytidine

Introduction to 2’,2’-Difluoro-2’-deoxycytidine (CAS No. 103882-84-4)

2’,2’-Difluoro-2’-deoxycytidine, identified by its Chemical Abstracts Service (CAS) number 103882-84-4, is a fluorinated nucleoside analog that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of antiviral and anticancer agents, where its unique structural modifications contribute to its distinct mechanism of action. The introduction of fluorine atoms at the 2' positions of the cytidine sugar moiety imparts enhanced stability and bioavailability, making it a promising candidate for therapeutic applications.

The molecular structure of 2’,2’-Difluoro-2’-deoxycytidine consists of a pyrimidine ring linked to a ribose sugar, with fluorine atoms substituting the hydroxyl groups at the 2' carbon positions. This modification prevents the formation of a 3'-hydroxyl group, which is essential for DNA and RNA polymerization. Consequently, this compound acts as a competitive inhibitor of viral replication, particularly targeting enzymes such as thymidylate synthase and RNA-dependent RNA polymerase. Its ability to mimic natural nucleosides while inhibiting pathogenic processes has positioned it as a key player in antiviral and anticancer drug development.

In recent years, 2’,2’-Difluoro-2’-deoxycytidine has been extensively studied for its potential in treating a variety of viral infections. Notably, research has highlighted its efficacy against influenza viruses, where it disrupts viral genome synthesis by interfering with RNA polymerase activity. The fluorine atoms enhance the compound's resistance to enzymatic degradation, allowing for prolonged biological activity. Furthermore, preclinical studies have demonstrated its effectiveness in reducing viral load and mitigating disease severity in animal models infected with influenza A and B strains.

Advances in synthetic chemistry have enabled the scalable production of CAS No. 103882-84-4, facilitating its exploration in clinical trials. The synthesis involves multi-step organic reactions, including protection-deprotection strategies to ensure regioselective fluorination at the 2' positions. The optimization of synthetic pathways has improved yield and purity, making it feasible for large-scale pharmaceutical applications. These developments underscore the compound's translational potential from bench research to market-ready therapeutics.

The pharmacokinetic profile of 2’,2’-Difluoro-2’-deoxycytidine is another area of active investigation. Studies indicate that this compound exhibits good oral bioavailability and distributes widely throughout various tissues, suggesting its suitability for systemic administration. Additionally, its metabolic stability allows for multiple daily dosing regimens, enhancing patient compliance. These attributes are critical for developing effective antiviral medications that can be administered conveniently to patients.

From a medicinal chemistry perspective, the fluorinated structure of CAS No. 103882-84-4 provides a scaffold for further derivatization to improve therapeutic efficacy and reduce side effects. Researchers are exploring analogs with varying fluorine substituents or additional functional groups to modulate pharmacokinetic properties and target specific viral strains more selectively. Such efforts align with the broader goal of developing next-generation antiviral agents that address emerging viral threats.

Emerging research also suggests potential applications beyond antiviral therapy. Preliminary studies have explored 2’,2’-Difluoro-2’-deoxycytidine as an inhibitor of bacterial DNA gyrase, an enzyme critical for bacterial replication. The structural features that make it effective against viral polymerases may also confer activity against bacterial enzymes, offering a dual-action therapeutic approach against both viral and bacterial infections.

The regulatory landscape for CAS No. 103882-84-4 is evolving as clinical data emerges. Regulatory agencies are closely monitoring its safety and efficacy profiles to determine appropriate labeling and dosing guidelines. The compound's novel mechanism of action and broad-spectrum potential position it as a candidate for orphan drug status if it demonstrates efficacy in underserved therapeutic areas.

In conclusion, CAS No. 103882-84-4, or 2’,2’-Difluoro-D-cytidine, represents a significant advancement in nucleoside-based therapeutics due to its structural innovation and broad applicability in antiviral and potentially anticancer treatments. Ongoing research continues to elucidate its mechanisms of action and explore new indications, reinforcing its role as a cornerstone in modern pharmaceutical development.

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